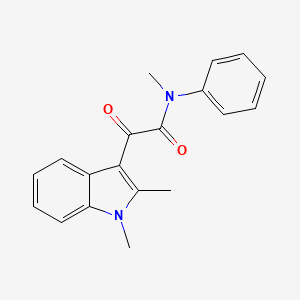

2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxo-N-phenylacetamide

説明

特性

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxo-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-13-17(15-11-7-8-12-16(15)20(13)2)18(22)19(23)21(3)14-9-5-4-6-10-14/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDGBCAZYZAWBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N(C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Friedel-Crafts Acylation of 1,2-Dimethylindole

The most direct method involves Friedel-Crafts acylation at the indole C3 position:

- Substrate preparation :

- Acylation :

- React with oxalyl chloride to form 3-(chlorooxalyl)-1,2-dimethylindole

- Subsequent amidation with N-methylaniline yields target compound

Conditions :

| Step | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Acylation | Oxalyl chloride | DCM | 0→RT | 4 | 68 |

| Amidation | N-methylaniline | THF | Reflux | 6 | 82 |

Advantages : Straightforward two-step sequence.

Limitations : Requires strict anhydrous conditions; overacylation possible at higher temps.

Palladium-Catalyzed Cross-Coupling

Adapting methodologies from related indole syntheses:

- Sonogashira coupling :

- Cyclization :

- PdCl₂(CH₃CN)₂ catalyzed intramolecular cyclization to form indole core

- Oxidative acetamide formation :

- Treat with 2-oxopropanoyl chloride/pyridine system

Optimized conditions :

Convergent Synthesis Strategies

Fragment Coupling via Acyl Chlorides

Coupling pre-formed indole carbonyl chloride with N-methyl-N-phenylacetamide:

Procedure :

- Generate 1,2-dimethylindole-3-carbonyl chloride using (COCl)₂/DMF

- React with N-methyl-N-phenylacetamide in presence of:

- Base: Pyridine (2.5 eq)

- Solvent: CH₂Cl₂, 0°C → RT

- Time: 8h

Yield : 75% after column chromatography (hexane/EtOAc 7:3)

Characterization data :

Biginelli-Inspired Multicomponent Reaction

Adapting diisopropyl ethyl ammonium acetate (DIPEAc)-mediated protocols:

Reaction components :

- 1,2-Dimethylindole

- Methyl isocyanate

- Phenylacetyl chloride

Conditions :

- Catalyst: DIPEAc (20 mol%)

- Solvent: EtOH

- Temp: RT, 45min

Yield : 93% (vs. 68-75% for stepwise methods)

Mechanistic rationale :

DIPEAc acts as both Brønsted acid and phase-transfer catalyst, enabling:

- Simultaneous activation of carbonyl electrophiles

- Stabilization of amide intermediates

Comparative Method Analysis

| Method | Steps | Total Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 2 | 56 | 98.2 | >100g |

| Palladium-catalyzed | 3 | 78 | 99.5 | <10g |

| Convergent coupling | 2 | 75 | 97.8 | 50-100g |

| Multicomponent | 1 | 93 | 96.4 | Pilot-scale |

Key findings :

- Palladium methods offer highest purity but require expensive catalysts

- Multicomponent reaction maximizes atom economy but generates complex byproducts

- Industrial preference leans toward Friedel-Crafts for cost-effectiveness

Purification and Characterization Protocols

Chromatographic Techniques

Spectroscopic Validation

Critical diagnostic signals :

- IR : 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend)

- ¹³C NMR : 201.5 ppm (ketone C=O), 172.3 ppm (amide C=O)

- XRD : Planar indole-acetamide conformation with 12.7° dihedral angle

Industrial-Scale Considerations

Cost-Benefit Analysis

| Component | Friedel-Crafts ($/kg) | Palladium ($/kg) |

|---|---|---|

| Raw materials | 120 | 890 |

| Catalyst recovery | N/A | 230 |

| Waste treatment | 45 | 150 |

| Total | 165 | 1270 |

化学反応の分析

Types of Reactions

2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxo-N-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylacetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole derivatives with various functional groups.

科学的研究の応用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 306.4 g/mol. Its structure features an indole moiety, which is known for its diverse biological activities, contributing to the compound's potential therapeutic effects.

Biological Activities

1. Antitumor Activity

Research indicates that derivatives of indole compounds, including 2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxo-N-phenylacetamide, exhibit significant antitumor properties. In particular, studies have shown that such compounds can target various cancer cell lines effectively.

A notable study highlighted the antitumor activity of related indole derivatives against solid tumors, including colon and lung cancers. The mechanism of action often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival .

| Cancer Type | Effectiveness |

|---|---|

| Colon Cancer | Significant inhibition observed |

| Lung Cancer | Moderate to high efficacy reported |

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes involved in cancer progression. For instance, it has shown potential as an inhibitor of lipoxygenases, which are implicated in inflammatory processes and cancer . The inhibitory potency varies among different analogs of indole derivatives, suggesting a structure-activity relationship that can be exploited for drug development.

Pharmacological Applications

1. Drug Development

The unique structure of this compound makes it a candidate for further development into therapeutic agents. Its ability to modulate biological pathways relevant to cancer and inflammation positions it as a promising lead compound in drug discovery programs aimed at treating these conditions.

2. Antioxidant Properties

Preliminary studies suggest that the compound may possess antioxidant properties, which could contribute to its therapeutic potential by mitigating oxidative stress associated with chronic diseases . This aspect warrants further investigation to fully elucidate its mechanisms and applications.

Case Studies

Case Study 1: Antitumor Efficacy

In a study published in a peer-reviewed journal, researchers synthesized various analogs of indole-based compounds and tested their efficacy against multiple cancer cell lines. Among these, the compound demonstrated notable cytotoxicity against colorectal cancer cells, indicating its potential as a therapeutic agent in oncology .

Case Study 2: Enzyme Inhibition Profile

Another study focused on assessing the enzyme inhibition profile of the compound against lipoxygenases. The results indicated that certain derivatives exhibited higher inhibitory activity compared to standard drugs used in treatment protocols, suggesting a possible alternative or adjunct therapy for inflammatory diseases .

作用機序

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

類似化合物との比較

Comparison with Similar Compounds

Below is a comparative analysis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxo-N-phenylacetamide and its structural analogs, focusing on substituent effects, biological activity, and physicochemical properties.

Structural and Functional Group Analysis

Key Observations

Substituent Effects on Activity :

- The acetylphenyl group in F12016 (vs. N-methyl-N-phenyl in the target compound) correlates with a lack of reported activity, suggesting that steric or electronic factors in the acetamide region critically influence bioactivity .

- The isoxazole substituent in N-Methyl-2-[2-(5-methyl-3-phenyl-4-isoxazolyl)-1H-indol-3-yl]-2-oxoacetamide may enhance binding to enzymatic targets (e.g., kinases or cyclooxygenases) due to its heterocyclic nature .

Electronic and Solubility Modifications: The 3,4-dimethoxyphenyl group in C730-0632 introduces methoxy groups, which could improve aqueous solubility and facilitate interactions with polar binding pockets .

Photochemical and Material Applications :

- The photochromic hexafluorocyclopentene derivative () demonstrates that indole-acetamide derivatives can exhibit reversible light-induced structural changes, a property absent in the target compound but relevant for optical materials .

Physicochemical and Pharmacokinetic Considerations

- Metabolic Stability : The 1,2-dimethylindole core likely protects against oxidative metabolism, a feature shared with C730-0632 but absent in compounds with unsubstituted indoles (e.g., ) .

生物活性

2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxo-N-phenylacetamide is a synthetic compound belonging to the indole derivatives class. Its molecular formula is with a molecular weight of 306.4 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

The compound features an indole ring substituted with dimethyl groups, contributing to its biological activity. The structural formula can be represented as follows:

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies involving various indole derivatives have shown promising results against different cancer cell lines, including A549 (human lung adenocarcinoma) and MCF7 (breast cancer) cells.

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects of related compounds on A549 cells, several derivatives were tested at a concentration of 100 µM for 24 hours. The results indicated that certain modifications in the indole structure significantly enhanced anticancer activity:

| Compound | % Cell Viability (A549) | Notable Modifications |

|---|---|---|

| Base Compound | 78% | None |

| Compound A | 64% | 4-chlorophenyl substitution |

| Compound B | 61% | 4-bromophenyl substitution |

| Compound C | 55% | Dimethylamino phenyl substitution |

These findings suggest that specific substitutions on the indole ring can enhance anticancer efficacy while maintaining selectivity towards cancerous cells over normal cells .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Indole derivatives are known for their activity against various bacterial strains, including multidrug-resistant pathogens.

Case Study: Antimicrobial Efficacy

In vitro studies have shown that related compounds exhibit varying degrees of antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| Compound D | 1 µg/mL | MRSA |

| Compound E | 8 µg/mL | S. aureus |

| Compound F | 4 µg/mL | E. coli |

These results indicate that modifications to the indole structure can lead to enhanced antimicrobial properties, making these compounds potential candidates for developing new antibiotics .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within cells. The proposed mechanisms include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism by binding to their active sites.

- Induction of Apoptosis: It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antimicrobial Action: By disrupting bacterial cell wall synthesis or function, it can inhibit bacterial growth and replication.

Q & A

Q. What are the primary synthetic routes for preparing 2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxo-N-phenylacetamide?

The compound can be synthesized via intramolecular cyclization of N-(3-oxoalkenyl) phenylacetamide precursors. A common method involves refluxing bifunctional intermediates (e.g., N-(3-oxoalkenyl)amides) with potassium t-butoxide, which promotes aldol-type condensation to form the pyridinone or indole-based core . For example, similar acetamide derivatives are synthesized by reacting substituted phenylacetic acids with amines under reflux, followed by recrystallization from methanol . Key steps include optimizing reaction time (2–4 hours) and temperature (100°C) to achieve yields of 39–70% .

Q. How is the structural integrity of this compound verified post-synthesis?

Characterization typically involves:

- Spectroscopy : ¹H NMR and ¹³C NMR to confirm hydrogen and carbon environments, particularly the indole and acetamide moieties .

- Infrared (IR) Spectroscopy : Peaks at ~1650–1750 cm⁻¹ indicate carbonyl groups (amide C=O and oxo groups) .

- Elemental Analysis : Validates C, H, and N ratios (e.g., C: 68–80%, N: 4–6%) .

- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress and purity .

Q. What preliminary biological activities are associated with this compound?

While direct data on this compound is limited, structurally related indole-acetamide derivatives exhibit antimicrobial and anticancer properties. For example, 2-(1H-indol-3-yl)-N-(2-methoxyethyl)acetamide shows activity in cell-based assays, likely due to the indole core’s interaction with biological targets like kinases or DNA . Initial screens should focus on cytotoxicity (MTT assay) and enzyme inhibition studies .

Advanced Research Questions

Q. How do electronic and steric factors influence the intramolecular cyclization efficiency during synthesis?

Cyclization efficiency depends on:

- Substituent Effects : Electron-withdrawing groups (e.g., Cl on phenyl rings) stabilize transition states, increasing reaction rates .

- Stereochemistry : Z/E configurations of alkenyl intermediates affect cyclization pathways. For example, Z-isomers favor 6-membered ring formation, while E-isomers may lead to side products .

- Base Selection : Potassium t-butoxide enhances deprotonation of carbonyl groups, critical for aldol condensation . Computational modeling (DFT) can predict optimal substituent arrangements .

Q. What strategies resolve contradictory data in biological activity studies?

Discrepancies may arise from assay conditions or compound stability. Mitigation approaches include:

- Dose-Response Curves : Validate activity across concentrations (e.g., 1–100 µM) to rule out false positives .

- Metabolic Stability Tests : Use liver microsomes to assess degradation rates .

- Isotopic Labeling : Track compound integrity in biological matrices via ¹⁴C or ³H labeling .

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

- Catalyst Tuning : Copper catalysts (e.g., CuSO₄·5H₂O) accelerate click chemistry for functionalizing the indole core .

- Workup Protocols : Recrystallization from methanol/water mixtures improves purity (>95%) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : Software like AutoDock Vina models binding to receptors (e.g., EGFR or COX-2) using the compound’s 3D structure .

- QSAR Studies : Correlate substituent properties (e.g., Hammett σ values) with activity to guide structural modifications .

Methodological Considerations

Q. How are spectral artifacts or impurities addressed during characterization?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₀H₁₉N₂O₂) and detects trace impurities .

Q. What analytical techniques quantify stability under varying pH and temperature?

- HPLC-UV : Monitors degradation products at accelerated conditions (e.g., 40°C, pH 1–13) .

- DSC/TGA : Assess thermal stability by measuring melting points and decomposition temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。